1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one
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Overview
Description
ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- is a chemical compound with the molecular formula C6H9NOS It is known for its unique structure, which includes an oxazole ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxazole derivatives.
Scientific Research Applications
ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as 2-acetylthiazoline and 2-acetyl-2-thiazoline. These compounds share structural similarities but differ in their substituents and overall properties .
Uniqueness
ETHANONE, 1-[4,5-DIHYDRO-2-(METHYLTHIO)-5-OXAZOLYL]- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
71071-72-2 |
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Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)5-3-7-6(9-5)10-2/h5H,3H2,1-2H3 |
InChI Key |
RGGMSXHAVVMXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN=C(O1)SC |
Origin of Product |
United States |
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